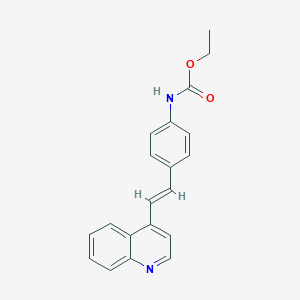![molecular formula C23H26N2O4 B271430 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone, also known as HMI-1, is a synthetic indole alkaloid that has gained attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized by researchers at the University of Illinois in 2005 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential for future directions in cancer treatment.
作用機序
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone inhibits the expression of Hsp90 by binding to the ATP-binding pocket of the protein, preventing the binding of ATP and destabilizing the protein. This destabilization leads to the degradation of many oncogenic proteins that are dependent on Hsp90 for their stability, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to induce apoptosis in cancer cells through the inhibition of Hsp90. Additionally, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential applications in preventing metastasis. 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has several advantages for lab experiments, including its potency as an inhibitor of Hsp90 and its ability to induce apoptosis in cancer cells. However, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has limitations as well, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for the use of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone in cancer research. One potential direction is the development of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone derivatives that have improved solubility and specificity for Hsp90. Additionally, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone could be used in combination with other cancer treatments to enhance their efficacy. Finally, the use of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone in animal models of cancer could provide valuable information about its potential as a cancer treatment in humans.
合成法
The synthesis of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 2-acetylindole to form the intermediate compound 1-(4-methoxyphenyl)-3-(2-acetylindol-3-yl)urea. This intermediate is then reacted with formaldehyde and morpholine to form the final product, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone. The purity of the final product is confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to have potential applications in cancer research due to its ability to inhibit the expression of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancer cells. Hsp90 is involved in the stabilization and folding of many oncogenic proteins, and its inhibition has been shown to induce cell death in cancer cells. 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to be a potent inhibitor of Hsp90 and has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
製品名 |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone |
|---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.5 g/mol |
IUPAC名 |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C23H26N2O4/c1-15-22(16(2)26)23-19(14-24-10-12-29-13-11-24)21(27)9-8-20(23)25(15)17-4-6-18(28-3)7-5-17/h4-9,27H,10-14H2,1-3H3 |
InChIキー |
CGQKOJRCNHSFRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2CN4CCOCC4)O)C(=O)C |
正規SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2CN4CCOCC4)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)